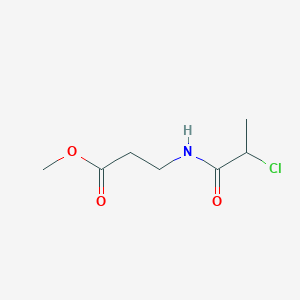
3-(2-Chloropropionylamino)propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloropropionylamino)propionic acid methyl ester is an organic compound that belongs to the class of carboxylic acid amides It is characterized by the presence of a chlorinated propionyl group attached to an amino propionic acid methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropionylamino)propionic acid methyl ester can be achieved through several methods. One common approach involves the reaction of β-alanine methyl ester with 2-chloropropionyl chloride. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using alkyl acrylate as a starting material instead of β-alanine. This method reduces the cost of raw materials and simplifies the manufacturing process. The reaction involves the use of an alkyl acrylate, which undergoes a series of reactions to form the desired product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloropropionylamino)propionic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Substitution: The chlorine atom in the propionyl group can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base to facilitate the substitution reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
Hydrolysis: The major product is 3-(2-Chloropropionylamino)propionic acid.
Substitution: The major products are derivatives with the chlorine atom replaced by the nucleophile.
Reduction: The major products are the corresponding alcohol or amine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Chloropropionylamino)propionic acid methyl ester has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloropropionylamino)propionic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can lead to the inhibition of enzyme activity, which can be useful in various therapeutic applications. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modification of protein structures.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-chloro-, methyl ester: This compound is similar in structure but lacks the amino group present in 3-(2-Chloropropionylamino)propionic acid methyl ester.
Propanoic acid, 3-chloro-, methyl ester: This compound has a similar ester group but differs in the position of the chlorine atom.
Uniqueness
This compound is unique due to the presence of both a chlorinated propionyl group and an amino propionic acid methyl ester. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propiedades
Fórmula molecular |
C7H12ClNO3 |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
methyl 3-(2-chloropropanoylamino)propanoate |
InChI |
InChI=1S/C7H12ClNO3/c1-5(8)7(11)9-4-3-6(10)12-2/h5H,3-4H2,1-2H3,(H,9,11) |
Clave InChI |
SJWGLAGOKIRYSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCC(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















